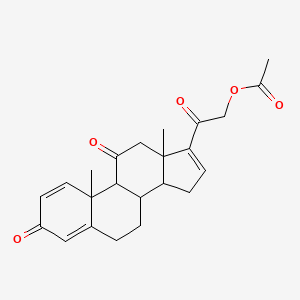
21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Las rutas sintéticas para 21-Hidroxi-pregna-1,4,16-trieno-3,11,20-triona 21-Acetato suelen implicar la acetilación de 21-hidroxi-pregna-1,4,16-trieno-3,11,20-triona. Las condiciones de reacción a menudo incluyen el uso de anhídrido acético y una base como la piridina . Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares de síntesis orgánica, asegurando una alta pureza y rendimiento.
Análisis De Reacciones Químicas
21-Hidroxi-pregna-1,4,16-trieno-3,11,20-triona 21-Acetato experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de diferentes derivados de esteroides.
Sustitución: Las reacciones de sustitución, particularmente en el grupo hidroxilo, pueden llevar a la formación de varios ésteres y éteres.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y agentes acilantes como el anhídrido acético. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
21-Hidroxi-pregna-1,4,16-trieno-3,11,20-triona 21-Acetato tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 21-Hidroxi-pregna-1,4,16-trieno-3,11,20-triona 21-Acetato implica su interacción con receptores de esteroides y enzimas involucradas en la esteroidogénesis. Actúa como sustrato para varias enzimas, lo que lleva a la formación de diferentes derivados de esteroides. Estas interacciones pueden modular la actividad de los receptores de esteroides e influir en diversas vías biológicas .
Comparación Con Compuestos Similares
21-Hidroxi-pregna-1,4,16-trieno-3,11,20-triona 21-Acetato es único debido a su estructura específica y grupos funcionales. Compuestos similares incluyen:
21-Hidroxi-pregna-1,4,16-trieno-3,11,20-triona: Un compuesto estrechamente relacionado con aplicaciones similares en investigación bioquímica.
3,20-Dioxo-pregna-1,4,9(11),16-tetraen-21-il acetato: Otro derivado de esteroides con propiedades químicas comparables.
Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales específicos y actividades biológicas, destacando la singularidad de 21-Hidroxi-pregna-1,4,16-trieno-3,11,20-triona 21-Acetato.
Propiedades
Fórmula molecular |
C23H26O5 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
[2-(10,13-dimethyl-3,11-dioxo-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H26O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,21H,4-6,11-12H2,1-3H3 |
Clave InChI |
OZYMSQQCILMWFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


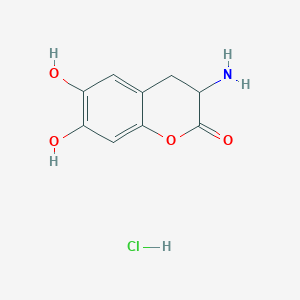
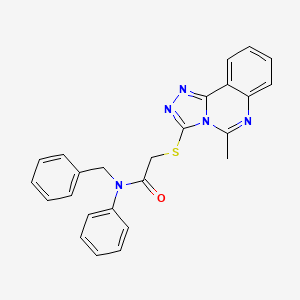
![(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12294882.png)

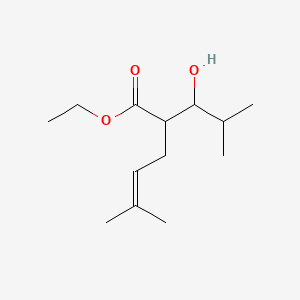

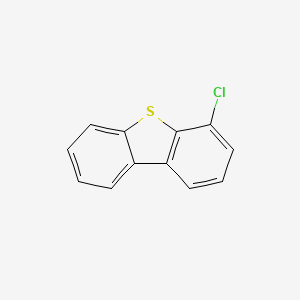
![[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12294914.png)
![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)
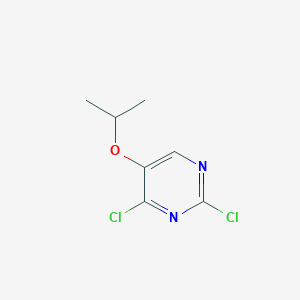

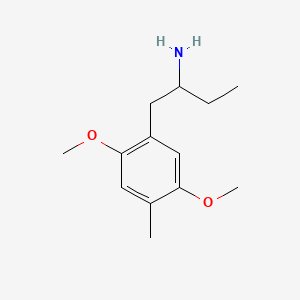
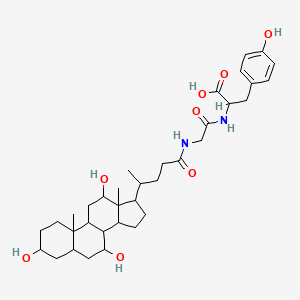
![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)
